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Compound of Interest

Compound Name: De-O-Methyllasiodiplodin

Cat. No.: B158290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of (±)-De-O-Methyllasiodiplodin, a resorcinolic macrolide, starting from the readily available 9-

decenoic acid. The described protecting group-free synthesis is efficient, proceeding in a 5-step

longest linear sequence with a notable 42% overall yield.[1][2] This route offers a scalable and

cost-effective method for accessing De-O-Methyllasiodiplodin, enabling further investigation

into its biological activities and facilitating the generation of analog libraries for drug discovery

programs.

Overview of the Synthetic Strategy
The synthesis begins with the conversion of 9-decenoic acid to the corresponding acid

chloride, followed by an epoxidation and subsequent intramolecular cyclization to form a key γ-

lactone intermediate. This intermediate is then coupled with a diketone fragment. The final step

involves a macrocyclization and aromatization cascade to yield the target molecule, (±)-De-O-
Methyllasiodiplodin.[1][2]

Quantitative Data Summary
The following table summarizes the quantitative data for the 5-step synthesis of (±)-De-O-
Methyllasiodiplodin.
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one
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5
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and
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Compound

6 and

Compound

5

5.0 (for 6)
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Et₂Zn; then

toluene
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Cs₂CO₃
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Experimental Protocols
Step 1: Synthesis of 9-decenoyl chloride
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Materials: 9-decenoic acid (10.0 g, 58.7 mmol), Oxalyl chloride (7.6 mL, 88.1 mmol), N,N-

Dimethylformamide (DMF, 1 drop), Dichloromethane (DCM, 100 mL).

Procedure:

To a solution of 9-decenoic acid in DCM, add one drop of DMF.

Slowly add oxalyl chloride to the solution at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

The solvent and excess oxalyl chloride are removed under reduced pressure.

The resulting crude 9-decenoyl chloride is used in the next step without further purification.

Step 2: Synthesis of (±)-10,11-epoxy-9-decen-1-olide
Materials: Crude 9-decenoyl chloride (from Step 1, ~58.7 mmol), meta-Chloroperoxybenzoic

acid (m-CPBA, 77%, 15.7 g, 70.5 mmol), Dichloromethane (DCM, 200 mL).

Procedure:

Dissolve the crude 9-decenoyl chloride in DCM.

Add m-CPBA portion-wise to the solution at 0 °C.

Stir the reaction mixture at room temperature for 12 hours.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by column chromatography on silica gel to afford the epoxide.

Step 3: Synthesis of (±)-3-hydroxy-undec-10-en-4-olide
(Compound 6)
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Materials: (±)-10,11-epoxy-9-decen-1-olide (9.7 g, 52.8 mmol), Hydrobromic acid (HBr, 48%

aqueous solution, 5 mL), Dichloromethane (DCM, 100 mL).

Procedure:

Dissolve the epoxide in DCM.

Add the aqueous HBr solution and stir vigorously at room temperature for 4 hours.

Dilute the reaction mixture with water and extract with DCM.

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the γ-lactone

(Compound 6).

Step 4: Synthesis of 1-(2,2,6-trimethyl-4-oxo-4H-1,3-
dioxin-5-yl)ethan-1-one (Compound 5)

Materials: 2,2,6-trimethyl-4H-1,3-dioxin-4-one (10.0 g, 70.4 mmol), Lithium

bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 77.4 mL, 77.4 mmol), N-acetylimidazole (9.3

g, 84.5 mmol), Tetrahydrofuran (THF, 200 mL).

Procedure:

To a solution of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in THF at -78 °C, add LiHMDS

dropwise.

Stir the mixture at -78 °C for 1 hour.

Add a solution of N-acetylimidazole in THF.

Allow the reaction to warm to room temperature and stir for 3 hours.

Quench the reaction with saturated aqueous ammonium chloride.

Extract the mixture with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by column chromatography on silica gel to obtain the diketone

(Compound 5).

Step 5: Synthesis of (±)-De-O-Methyllasiodiplodin
(Compound 3)

Materials: Compound 6 (0.92 g, 5.0 mmol), Compound 5 (1.1 g, 6.0 mmol), Lithium

diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 5.5 mL, 11.0 mmol), Diethylzinc

(Et₂Zn, 1.0 M in hexanes, 5.5 mL, 5.5 mmol), Toluene (100 mL), Cesium carbonate (Cs₂CO₃,

3.26 g, 10.0 mmol), Tetrahydrofuran (THF, 50 mL).

Procedure:

Coupling:

To a solution of Compound 5 in THF at -78 °C, add LDA dropwise and stir for 30

minutes.

Add Et₂Zn and stir for another 30 minutes at -78 °C.

Add a solution of Compound 6 in THF.

Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify by column chromatography to yield the coupled product.

Macrolactonization/Aromatization:

Dissolve the coupled product in toluene.
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Add the solution via syringe pump over 3 hours to refluxing toluene.

After the addition is complete, continue to reflux for an additional 1 hour.

Cool the reaction mixture to room temperature and add Cs₂CO₃.

Stir the mixture vigorously for 12 hours.

Acidify the reaction with 1 M HCl and extract with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify by column chromatography on silica gel to afford (±)-De-O-Methyllasiodiplodin
(Compound 3).
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Caption: Synthetic route to (±)-De-O-Methyllasiodiplodin.

Logical Flow of the Final Step
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Caption: Key transformations in the final macrolactonization step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b158290#synthesis-of-de-o-methyllasiodiplodin-from-
9-decenoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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